克利伐他汀

描述

Crilvastatin is an inhibitor of hydroxymethylglutaryl-coenzyme A reductase . It has been shown to increase low-density lipoprotein (LDL)-cholesterol uptake by the liver more than high-density lipoprotein uptake, thus increasing the clearance of excess plasma cholesterol . It effectively inhibits cholesterol synthesis in the liver and intestine, reducing intestinal cholesterol absorption in genetically hypercholesterolemic rats without affecting plasma cholesterol levels .

Synthesis Analysis

There is a growing interest in developing more sustainable protocols for the preparation of statins, and the introduction of biocatalyzed steps into the synthetic pathways is highly advantageous . Synthetic routes are conducted under mild reaction conditions, at ambient temperature, and can use water as a reaction medium in many cases . The chemical formula of Crilvastatin is C14H23NO3 .

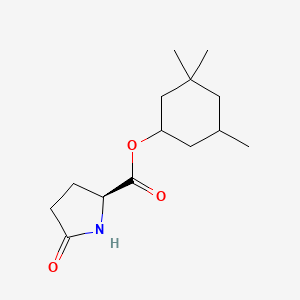

Molecular Structure Analysis

The molecular formula of Crilvastatin is C14H23NO3 . The InChIKey is FXAAOALUHHXBSO-ILDUYXDCSA-N . The CAS Registry number is 120551-59-9 .

Chemical Reactions Analysis

Statins, including Crilvastatin, are inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . They are the largest selling class of drugs prescribed for the pharmacological treatment of hypercholesterolemia and dyslipidaemia . The chemical structures of statins govern their water solubility, which influences their absorption, distribution, metabolism, and excretion .

Physical And Chemical Properties Analysis

The control of physicochemical properties is directly related to the much used, but ill-defined, notion of “compound quality” . The fundamental physicochemical properties most often used in defining compound quality are molecular weight, heavy atom count, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms, HBD or sum of OH + NH atoms, Ro5, PSA or TPSA Dynamic or static total polar surface area, Fsp3 Fraction sp3 carbons = Csp3/C, nAr Count of aromatic rings, Property forecast index (PFI), Intrinsic PFI (iPFI) .

科学研究应用

肝代谢机制

克利伐他汀,属于吡咯烷酮家族,对肝代谢产生显著影响,特别是在胆固醇调节方面。研究表明,克利伐他汀在肝脏中主要诱导羟甲戊二酰辅酶A还原酶活性的非竞争性抑制。观察发现,该药物增加了低密度脂蛋白(LDL)胆固醇的摄取,而不是高密度脂蛋白(HDL),使多余的血浆胆固醇清除率提高了30%。此外,在正常脂质血症大鼠中,克利伐他汀显著增强了酰辅酶A:胆固醇酰基转移酶和胆固醇7α-羟化酶的活性。这些机制表明克利伐他汀可能具有降胆固醇作用,可能通过刺激胆汁道(Clerc et al., 1993)中的胆固醇和胆盐分泌。

抑制胆固醇吸收

研究还发现,克利伐他汀有效地抑制了胆固醇的吸收。在涉及遗传高胆固醇大鼠的研究中,长期口服克利伐他汀明显抑制了肝脏和肠道中的胆固醇合成。这通过外源[14C]乙酸的减少转化为肝脏和肠道固醇来证明。此外,在遗传高胆固醇大鼠中,克利伐他汀减少了肠道胆固醇的吸收,导致总体血浆胆固醇输入显著降低(Hajri et al., 1995)。

对LDL-胆固醇代谢的影响

额外的研究突出了克利伐他汀在LDL-胆固醇代谢中的作用。利用大鼠分离肝细胞的体外研究表明,克利伐他汀显著增加了从未酯化LDL-胆固醇代谢中合成和分泌胆盐的量。这表明该药物通过生理转运体,包括白蛋白-胆盐胶束结合和LDL,发挥其功能。这些发现强烈表明克利伐他汀在增加胆汁酸分泌方面的有效性,从而确认了其在胆固醇管理中的潜力(Clerc et al., 1995)。

结论科学研究应用克利伐他汀主要集中在其在肝代谢中的重要作用,特别是关于胆固醇的调节和吸收。该药物的作用机制涉及抑制羟甲戊二酰辅酶A还原酶

克利伐他汀的科学研究应用

1. 肝脏中的作用机制

克利伐他汀,一种来自吡咯烷酮家族的药物,已被证明在体外显著诱导大鼠羟甲戊二酰辅酶A还原酶的非竞争性抑制。该研究旨在评估克利伐他汀对大鼠胆固醇肝代谢的活性。该药物通过增加肝脏对低密度脂蛋白(LDL)胆固醇的摄取,从而增强了多余血浆胆固醇的清除。在正常脂质血症大鼠中,克利伐他汀显著增强了酰辅酶A:胆固醇酰基转移酶和胆固醇7α-羟化酶的活性,表明可能由于刺激胆固醇和胆盐分泌(Clerc et al., 1993)。

2. 抑制胆固醇吸收

Crilvastatin acts as a non-competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. Long-term oral treatment with crilvastatin in genetically hypercholesterolemic rats showed no effect on plasma cholesterol levels but efficiently inhibited cholesterol synthesis in the liver and intestine. This resulted in a marked decrease in total plasma cholesterol input, highlighting crilvastatin's role in reducing intestinal cholesterol absorption (Hajri et al., 1995).

3. LDL-Cholesterol Metabolism into Bile Salts

A study explored the effect of crilvastatin on the metabolism of unesterified LDL-cholesterol into bile salts by rat isolated hepatocytes. Crilvastatin induced a significant increase in the synthesis and secretion of bile salts from the metabolism of unesterified LDL-cholesterol, involving non-conjugated as well as tauro- and glyco-conjugated bile salts. This suggests its role in enhancing the secretion of bile acids by stimulating the uptake and incorporation of LDL-cholesterol by the liver (Clerc et al., 1995).

安全和危害

While statins are highly effective and safe for most people, they have been linked to muscle pain, digestive problems, and mental fuzziness in some people . Rarely, they may cause liver damage . In the US about 10% of patients prescribed statin therapy stop their medication due to subjective complaints, most often due to muscle symptoms without a rise in creatine kinase .

未来方向

属性

IUPAC Name |

(3,3,5-trimethylcyclohexyl) (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-9-6-10(8-14(2,3)7-9)18-13(17)11-4-5-12(16)15-11/h9-11H,4-8H2,1-3H3,(H,15,16)/t9?,10?,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAAOALUHHXBSO-ILDUYXDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC(CC(C1)(C)C)OC(=O)[C@@H]2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101009438 | |

| Record name | Crilvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Crilvastatin | |

CAS RN |

120551-59-9 | |

| Record name | Crilvastatin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120551599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crilvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

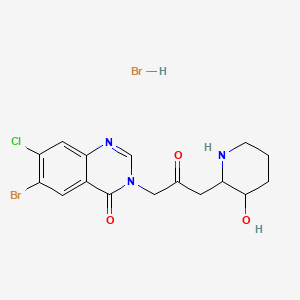

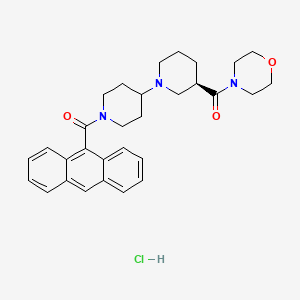

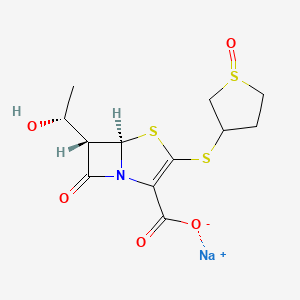

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1669536.png)

![2-({4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol](/img/structure/B1669537.png)

![1-[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B1669538.png)

![1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile](/img/structure/B1669539.png)

![8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1669553.png)